Cas no 851970-11-1 (5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
851970-11-1 structure
商品名:5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS番号:851970-11-1
MF:C19H19N5O4S
メガワット:413.450262308121
CID:6011041
PubChem ID:5073067

5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質

名前と識別子

    • 5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • furan-2-yl(4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)methanone
    • Methanone, 2-furanyl[4-[2-furanyl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]-1-piperazinyl]-
    • AKOS024589864
    • furan-2-yl-[4-[furan-2-yl-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]methanone
    • 851970-11-1
    • AB00670025-01
    • CCG-28872
    • EU-0026306
    • 5-{[4-(furan-2-carbonyl)piperazin-1-yl](furan-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
    • ChemDiv2_006377
    • F0631-0414
    • HMS1387B21
    • IDI1_005092
    • インチ: 1S/C19H19N5O4S/c1-12-20-19-24(21-12)18(26)16(29-19)15(13-4-2-10-27-13)22-6-8-23(9-7-22)17(25)14-5-3-11-28-14/h2-5,10-11,15,26H,6-9H2,1H3
    • InChIKey: KWUALKPOAHNFNY-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC=CO1)(N1CCN(C(C2=CC=CO2)C2SC3=NC(C)=NN3C=2O)CC1)=O

計算された属性

  • せいみつぶんしりょう: 413.11577528g/mol
  • どういたいしつりょう: 413.11577528g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 607
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 129Ų

じっけんとくせい

  • 密度みつど: 1.59±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 1.04±0.53(Predicted)

5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0631-0414-2mg
5-{[4-(furan-2-carbonyl)piperazin-1-yl](furan-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
851970-11-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0631-0414-1mg
5-{[4-(furan-2-carbonyl)piperazin-1-yl](furan-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
851970-11-1 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0631-0414-4mg
5-{[4-(furan-2-carbonyl)piperazin-1-yl](furan-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
851970-11-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0631-0414-3mg
5-{[4-(furan-2-carbonyl)piperazin-1-yl](furan-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
851970-11-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0631-0414-2μmol
5-{[4-(furan-2-carbonyl)piperazin-1-yl](furan-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
851970-11-1 90%+
2μl
$57.0 2023-05-17

5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献

5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報

Comprehensive Analysis of 5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS No. 851970-11-1)

The compound 5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol, identified by its CAS No. 851970-11-1, represents a sophisticated heterocyclic structure combining furan, piperazine, and triazolothiazole moieties. This unique molecular architecture has garnered significant attention in pharmaceutical and agrochemical research due to its potential bioactivity. The presence of both furan-2-carbonyl and piperazin-1-yl groups suggests possible interactions with biological targets, making it a subject of interest for drug discovery programs targeting inflammation, microbial infections, or metabolic disorders.

Recent advancements in synthetic chemistry have enabled more efficient production of complex molecules like 5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol. Researchers are particularly intrigued by its triazolothiazole core, which appears in several FDA-approved drugs. The compound's solubility profile, influenced by its hydroxyl (-ol) substituent, makes it suitable for various formulation strategies - a hot topic in modern drug delivery system discussions.

From a structural perspective, the furan-2-yl methyl group contributes to the molecule's lipophilicity, while the piperazine ring may enhance its ability to cross biological membranes. These characteristics align with current industry focus on "beyond Rule of Five" (bRo5) compounds, addressing a common search query about modern drug design challenges. The compound's CAS No. 851970-11-1 serves as crucial identifier in patent literature and regulatory documentation, frequently searched by intellectual property professionals.

In material science applications, the conjugated system formed by the furan and triazolothiazole rings suggests potential electronic properties worth investigating. This connects with growing interest in organic semiconductors for flexible electronics - a trending topic in materials science forums. Analytical characterization of 5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol typically employs advanced techniques like LC-MS and NMR spectroscopy, addressing common queries about complex molecule analysis.

The compound's stability under various pH conditions has become a research focus, particularly for formulators searching for solutions to shelf-life challenges. Its methyl-1,2,4-triazolo component may contribute to oxidative stability, a property highly valued in pharmaceutical development. These aspects respond to frequent searches about "improving drug stability" and "formulation optimization techniques."

Emerging studies suggest that structural analogs of CAS No. 851970-11-1 show promise in addressing antibiotic resistance, connecting with global health concerns about superbugs. While not making therapeutic claims, this molecular scaffold's versatility makes it a valuable template for medicinal chemistry exploration, particularly in structure-activity relationship (SAR) studies - a perennial topic in drug discovery publications.

From a synthetic chemistry standpoint, the construction of the 1,2,4-triazolo[3,2-b][1,3]thiazole system presents interesting challenges that have inspired methodological developments. Recent literature reveals improved routes to such fused heterocycles, addressing common synthetic organic chemistry queries about complex ring system formation.

Environmental fate studies of similar compounds indicate that the furan and piperazine components may influence biodegradation pathways. This information responds to increasing regulatory and industry focus on green chemistry principles and sustainable molecular design - topics generating substantial search traffic in chemical databases.

The crystalline form of 5-{4-(furan-2-carbonyl)piperazin-1-yl(furan-2-yl)methyl}-2-methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol has been characterized by X-ray diffraction, providing valuable data for computational chemists developing force field parameters. Such structural information addresses frequent queries in molecular modeling communities about accurate parameterization of complex heterocycles.

In conclusion, CAS No. 851970-11-1 represents an intriguing case study in modern heterocyclic chemistry, bridging multiple disciplines from medicinal chemistry to materials science. Its complex architecture continues to inspire research across these fields, while its distinctive furan-piperazine-triazolothiazole combination offers numerous possibilities for structural modification and property optimization.

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